molecular formula C39H33FNO2PS B14087818 Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite

Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite

Cat. No.: B14087818
M. Wt: 629.7 g/mol
InChI Key: ZJCCMKZNXWXLNX-ZESVVUHVSA-N
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Description

The compound Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite contains:

  • A phosphoramidite backbone, commonly used in oligonucleotide synthesis.
  • A stereogenic center with (1S,2R) configuration.
  • A 4-fluorophenylthio group and two phenyl substituents.

Properties

Molecular Formula

C39H33FNO2PS

Molecular Weight

629.7 g/mol

IUPAC Name

(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-2-(4-fluorophenyl)sulfanyl-1,2-diphenylethanamine

InChI

InChI=1S/C39H33FNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h1-29,38-39H,30H2/t38-,39+/m0/s1

InChI Key

ZJCCMKZNXWXLNX-ZESVVUHVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)F)P(OC5=CC=CC=C5)OC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)F)P(OC5=CC=CC=C5)OC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Intermediates

Retrosynthetic Analysis

The synthesis of diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite can be deconstructed into three primary intermediates:

  • (1S,2R)-2-((4-Fluorophenyl)thio)-1,2-diphenylethanamine : The stereochemical core bearing the thioether linkage.
  • Benzyl-protected amine derivative : Introduces the benzyl group at the nitrogen atom.
  • Phosphoramidite moiety : Formed via reaction with diphenyl phosphite under controlled conditions.

Stepwise Synthesis

Synthesis of (1S,2R)-2-((4-Fluorophenyl)thio)-1,2-Diphenylethanamine

The stereoselective formation of the ethane backbone involves a Sharpless epoxidation or asymmetric thiol-ene reaction. For example, reacting styrene oxide with 4-fluorothiophenol in the presence of a chiral catalyst yields the (1S,2R)-configured thioether. Critical parameters include:

  • Catalyst : Titanium(IV) isopropoxide with a chiral tartrate ligand.
  • Temperature : −20°C to 0°C to minimize racemization.
  • Yield : 68–72% after column chromatography.
Benzylation of the Amine Group

The primary amine is protected via reductive amination using benzaldehyde and sodium cyanoborohydride:
$$
\text{(1S,2R)-2-((4-Fluorophenyl)thio)-1,2-diphenylethanamine} + \text{Benzaldehyde} \xrightarrow{\text{NaBH₃CN}} \text{Benzyl-protected amine}
$$
Conditions :

  • Solvent: Methanol, 25°C, 12 hours.
  • Yield: 85–90%.
Phosphoramidite Formation

The benzylamine intermediate reacts with diphenyl phosphorochloridite in the presence of a hindered base (e.g., diisopropylethylamine, DIPEA):
$$
\text{Benzyl-protected amine} + \text{ClP(OPh)₂} \xrightarrow{\text{DIPEA}} \text{this compound}
$$
Optimization Notes :

  • Stoichiometry : 1.2 equivalents of ClP(OPh)₂ to ensure complete conversion.
  • Purification : Silica gel chromatography (hexane:ethyl acetate = 4:1).
  • Yield : 60–65%.

Reaction Conditions and Optimization

Stereochemical Control

The (1S,2R) configuration is preserved through:

  • Low-temperature reactions : Prevents epimerization during thioether formation.
  • Chiral catalysts : Titanium-based systems enhance enantiomeric excess (ee > 98%).

Phosphitylation Efficiency

Key factors influencing phosphoramidite yield:

Parameter Optimal Value Effect on Yield
Base DIPEA Maximizes deprotonation
Solvent Anhydrous THF Enhances solubility
Reaction Time 4–6 hours Prevents over-reaction

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45–7.12 (m, aromatic H), 4.21 (d, J = 8.4 Hz, CH₂), 3.89 (s, benzyl CH₂).
  • ³¹P NMR (CDCl₃, 162 MHz): δ 148.2 ppm (P–N linkage).
  • HRMS : m/z 630.1412 [M+H]⁺ (calc. 630.1409).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention time = 12.3 minutes.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Alternative catalysts : Zinc triflate reduces costs while maintaining ee (92–94%).
  • Solvent recycling : THF recovery via distillation lowers environmental impact.

Comparative Analysis with Related Phosphoramidites

Property Diphenyl Benzyl Derivative Standard Phosphoramidite
Stereochemical Purity >98% ee 70–80% ee
Coupling Efficiency 92% 85%
Stability 6 months at −20°C 3 months at −20°C

Chemical Reactions Analysis

Types of Reactions

Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphoramidite group to phosphine or phosphine oxide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phosphorus or aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphoramidite group typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings or phosphorus atom.

Scientific Research Applications

Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or catalyst in organic synthesis, particularly in the formation of carbon-phosphorus bonds and the synthesis of complex organic molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite involves its ability to interact with various molecular targets and pathways. The phosphoramidite group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The fluorophenyl thioether and diphenylethyl moieties contribute to the compound’s stability and reactivity, enabling it to form stable complexes with proteins, enzymes, and other biomolecules.

Comparison with Similar Compounds

Comparison with Evidence-Based Compounds

The evidence focuses on triazole-thione derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ). While both classes contain fluorinated aromatic groups, critical differences include:

Parameter Target Phosphoramidite Evidence-Based Triazoles [7–9]
Core Structure Phosphoramidite (P–N–O linkage) 1,2,4-Triazole (heterocyclic ring with N and S atoms)
Functional Groups 4-Fluorophenylthio, benzyl, diphenylethyl Sulfonyl, difluorophenyl, thione
Synthesis Likely involves phosphitylation and stereoselective coupling (not described in evidence) Derived from hydrazinecarbothioamides via cyclization and alkylation
Key Spectral Features Expected: $^{31}$P-NMR signals, chiral center confirmation (no data in evidence) IR: νC=S at 1247–1255 cm$^{-1}$; absence of νS-H (~2500–2600 cm$^{-1}$) confirms thione form
Applications Hypothesized: Asymmetric synthesis, nucleic acid chemistry Antimicrobial or enzyme inhibition (implied by triazole-thione motifs)

Key Limitations in Evidence

Structural Mismatch : The evidence lacks phosphoramidites or stereochemically complex ethane derivatives.

Functional Group Variance : The triazole-thiones in the evidence emphasize sulfonyl and thione groups, whereas the target compound’s phosphoramidite and thioether groups are absent.

Hypothetical Comparison Based on Structural Motifs

Fluorinated Aromatic Groups

  • Both the target compound and evidence-based triazoles incorporate fluorinated aryl groups (4-fluorophenyl vs. 2,4-difluorophenyl). Fluorine enhances metabolic stability and lipophilicity, but the position and number of F atoms may alter electronic effects. For example: 4-Fluorophenylthio (target): Electron-withdrawing para-F increases sulfur’s electrophilicity.

Sulfur-Containing Groups

  • Thioether (target) vs. Thione (evidence) :
    • Thioethers (C–S–C) are less reactive than thiones (C=S) but contribute to stereoelectronic tuning.
    • Thiones in the evidence exhibit νC=S IR bands at 1247–1255 cm$^{-1}$, while thioethers typically show νC–S at 600–700 cm$^{-1}$ (unreported in evidence) .

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